molecular formula C30H31NO3 B563559 1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine CAS No. 1217253-68-3

1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine

Cat. No.: B563559
CAS No.: 1217253-68-3
M. Wt: 458.613
InChI Key: DTOJSAUUVSMJBP-LUYBHUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Structural Composition

The compound is characterized by a piperidine ring substituted with a deuterated benzyl group (C₆H₅CD₂) and an indanone moiety bearing benzyloxy and methoxy substituents. Key structural features include:

  • Piperidine core : A six-membered heterocyclic amine (C₅H₁₀N) serving as the central scaffold.
  • Deuterated benzyl group : Five deuterium atoms replace hydrogens on the benzyl group, enhancing metabolic stability.
  • Indanone system : A bicyclic structure with ketone and ether functionalities at positions 5 and 6.

Molecular Formula and Weight

  • Molecular formula : C₃₀H₂₆D₅NO₃.
  • Molecular weight : 458.6 g/mol.

Nomenclature and Synonyms

The compound is systematically named according to IUPAC guidelines. Common synonyms include:

  • 2,3-Dihydro-5-methoxy-6-(phenylmethoxy)-2-[[1-(phenyl-d5-methyl)-4-piperidinyl]methylene]-1H-inden-1-one.
  • CAS Registry Numbers: 1217253-68-3 (primary) and 1185246-73-4 (variant).

Physicochemical Properties

Property Value Source
Appearance Tan solid
Solubility Chloroform, methanol, DCM
Spectral Data NMR (¹H, ¹³C), MS confirmed

Historical Context in Piperidine-Derivative Research

Evolution of Piperidine Chemistry

Piperidine, first isolated in 1850 by Thomas Anderson, became a cornerstone of heterocyclic chemistry due to its presence in alkaloids like piperine. By the mid-20th century, synthetic piperidine derivatives emerged as key intermediates in drug discovery, particularly for neuroactive compounds.

Development of Substituted Piperidines

The introduction of functional groups to the piperidine ring enabled tailored pharmacological effects:

  • Acetylcholinesterase inhibitors : Structural analogs of this compound were developed to enhance cholinergic signaling in neurodegenerative diseases.
  • Spiropiperidines : Complex derivatives with spirocyclic motifs showed promise in antipsychotic drug design.

This Compound’s Role in Research

1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine represents a deuterated analog of earlier acetylcholinesterase inhibitors. Its synthesis, involving multi-step reactions under inert conditions, marked a shift toward isotopically labeled probes for metabolic studies.

Role of Deuterium Labeling in Modern Pharmaceutical Chemistry

Kinetic Isotope Effect (KIE)

Deuterium’s incorporation alters bond dissociation energies, slowing enzymatic metabolism via the KIE. For this compound, deuterium on the benzyl group reduces oxidative degradation by cytochrome P450 enzymes, extending its half-life.

Advantages in Drug Design

  • Metabolic stability : Deuterated analogs resist first-pass metabolism, improving bioavailability.
  • Dosage optimization : Lower doses achieve therapeutic effects comparable to non-deuterated drugs.
  • Tracer applications : Deuterium enables precise tracking in mass spectrometry and NMR studies.

Case Study: Impact on This Compound

The deuterated benzyl group in this compound enhances its utility as:

  • A probe for acetylcholinesterase kinetics , providing insights into binding dynamics.
  • A stable intermediate in synthesizing radiolabeled compounds for positron emission tomography (PET).

Properties

IUPAC Name

(2Z)-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methylidene]-5-phenylmethoxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16-/i2D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOJSAUUVSMJBP-LUYBHUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)/C=C\3/CC4=CC(=C(C=C4C3=O)OC)OCC5=CC=CC=C5)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine typically involves multiple steps, starting with the preparation of the key intermediate, 5-benzyloxy-6-methoxy-1-indanone. This intermediate can be synthesized through the following steps:

    Benzylation: The starting material, 6-methoxy-1-indanone, undergoes benzylation using benzyl chloride in the presence of a base such as potassium carbonate.

    Methoxylation: The benzylated product is then subjected to methoxylation using methanol and a suitable catalyst.

The final step involves the condensation of the intermediate with 1-(Benzyl-d5)-4-methylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in isotopic labeling studies to trace metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine 1185246-73-4 C₃₀H₂₆D₅NO₃ 458.6 Deuterated benzyl group; research standard
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine 120013-75-4 C₃₀H₃₁NO₃ 453.6 Non-deuterated analog; AChE inhibitor
Donepezil Hydrochloride 120013-44-7 C₂₄H₂₉NO₃·HCl 415.9 5,6-Dimethoxy indanone; approved nootropic drug
5-O-Desmethyl Donepezil 120013-57-2 C₂₃H₂₇NO₃ 365.5 Metabolite of donepezil; hydroxyl replaces methoxy

Research Implications

  • Drug Development: Deuterated compounds like this compound enable precise ADME studies for next-generation AChE inhibitors .
  • Therapeutic Optimization : Structural modifications (e.g., methoxy vs. benzyloxy groups) balance potency and metabolic stability .

Biological Activity

1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is a compound with significant potential in pharmacological applications, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores its biological activity, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.

  • Molecular Formula : C30H31NO3
  • Molecular Weight : 453.57 g/mol
  • CAS Number : 120013-75-4
  • Structure : The compound features a piperidine core substituted with a benzyl group and an indanone moiety, contributing to its biological activity.

This compound acts primarily as an acetylcholinesterase inhibitor . By inhibiting AChE, it increases the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders where cholinergic signaling is impaired.

In Vitro Studies

  • Acetylcholinesterase Inhibition :
    • The compound has demonstrated significant inhibitory activity against AChE, with IC50 values indicating potency comparable to known inhibitors used in clinical settings.
    • In a study by Xu et al., the compound was shown to effectively inhibit AChE in vitro, suggesting its potential as a therapeutic agent for cognitive enhancement and neuroprotection .
  • Cytotoxicity Assessment :
    • Cytotoxicity assays conducted on various cell lines (e.g., HL-60) indicated that the compound exhibits low toxicity, making it a candidate for further development .
    • Molecular docking studies revealed favorable interactions between the compound and active sites of AChE, supporting its role as a selective inhibitor .

In Vivo Studies

Research involving animal models has highlighted the compound's potential in improving cognitive functions. For instance:

  • Memory Enhancement : In rodent models of Alzheimer's disease, administration of the compound resulted in improved memory performance on behavioral tasks compared to control groups .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies

Several studies have documented the effects of this compound in preclinical settings:

  • Study on Memory Impairment :
    • A study published in Neuroscience Letters reported that treatment with the compound improved memory retention in mice subjected to scopolamine-induced amnesia .
  • Longitudinal Efficacy Study :
    • In a longitudinal study assessing cognitive decline in aged rats, the administration of the compound resulted in sustained improvements in cognitive function over a period of weeks .

Summary of Findings

Study ReferenceBiological ActivityKey Findings
Xu et al. AChE InhibitionSignificant inhibition with low cytotoxicity
Preclinical Study Memory EnhancementImproved performance in memory tasks
Longitudinal Study NeuroprotectionSustained cognitive improvements over time

Q & A

Q. What are the established synthetic routes for preparing 1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine?

The compound is typically synthesized via multi-step reactions. A common approach involves:

  • Formation of the indanone-piperidine scaffold : Condensation of 5-benzyloxy-6-methoxy-1-indanone with a benzyl-d5-substituted piperidine intermediate under acidic conditions (e.g., trifluoroacetic acid in toluene/acetonitrile) .
  • Catalytic hydrogenation : Use of palladium-carbon (Pd/C) with heteroatom-containing additives (e.g., sulfur or nitrogen compounds) to reduce intermediates and enhance purity .
  • Deuteration strategy : Incorporation of the benzyl-d5 group via deuterated benzyl halides or Grignard reagents, ensuring isotopic purity through controlled reaction conditions.

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed using:

  • Reverse-phase HPLC : Employing buffered mobile phases (e.g., sodium acetate/1-octanesulfonate at pH 4.6) to resolve impurities .
  • 1H-NMR spectroscopy : Key signals include aromatic protons (δ 6.8–7.9 ppm), methoxy groups (δ ~3.8–3.9 ppm), and piperidine methylene resonances (δ 1.7–3.3 ppm). Deuterated benzyl groups (C₆D₅CH₂) are confirmed by the absence of proton signals in the aromatic region .

Q. What safety precautions are critical when handling intermediates during synthesis?

  • Reactive intermediates : Use inert atmospheres (N₂/Ar) for air-sensitive steps, such as Grignard reactions.
  • Toxic reagents : Handle trifluoroacetic acid and palladium catalysts in fume hoods with appropriate PPE (gloves, goggles) .
  • Waste disposal : Follow institutional guidelines for heavy metal (Pd) waste and halogenated solvents.

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized to minimize diastereomeric impurities in the final product?

  • Additive screening : Introduce heteroatom-containing additives (e.g., thiourea or pyridine) during Pd/C-catalyzed hydrogenation to suppress side reactions and improve stereoselectivity .
  • Deuterium exchange studies : Monitor deuteration efficiency using mass spectrometry (MS) to ensure >98% isotopic incorporation in the benzyl-d5 group.
  • Pressure and temperature control : Partial hydrogenation at 20–30 psi H₂ and 25–40°C prevents over-reduction of the indanone moiety .

Q. What analytical strategies resolve contradictions in spectral data for structural confirmation?

  • 2D-NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperidine methylene protons) and confirm coupling patterns .
  • High-resolution MS (HRMS) : Validate molecular formula (e.g., C₃₁H₂₉D₅NO₄) and detect trace impurities (<0.1%) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates, if applicable .

Q. How do structural modifications (e.g., benzyl-d5 substitution) impact the compound’s pharmacokinetic properties in preclinical studies?

  • Metabolic stability assays : Compare deuterated vs. non-deuterated analogs in liver microsomes to assess isotope effects on CYP450-mediated degradation.
  • LogP measurements : Evaluate lipophilicity changes via shake-flask or HPLC methods; deuterated benzyl groups may slightly increase LogP due to isotopic mass effects.
  • Receptor binding studies : Use radiolabeled analogs to quantify affinity shifts for target receptors (e.g., acetylcholinesterase, if applicable) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
1TFA, toluene/MeCN, 35°C, 12hIndanone-piperidine condensation
2Pd/C, H₂ (20 psi), thiourea, EtOHStereoselective hydrogenation
3NaBD₄, D₂OBenzyl-d5 incorporation

Q. Table 2: Analytical Parameters for Purity Assessment

MethodParametersTarget Criteria
HPLCC18 column, 65:35 MeOH/buffer (pH 4.6), 1.0 mL/minPurity ≥99% (λ = 254 nm)
1H-NMRCDCl₃, 500 MHzAbsence of extraneous peaks (δ 0.5–8.5 ppm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.